molecular formula C8H10BrN3O3 B1378790 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole CAS No. 1429309-54-5

5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B1378790
CAS No.: 1429309-54-5
M. Wt: 276.09 g/mol
InChI Key: LGGFJFNRBLOXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of bromine, nitro, and tetrahydropyranyl groups attached to the pyrazole ring, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Bromine and Nitro Groups: Bromination and nitration reactions can be performed using bromine and nitric acid, respectively, under controlled conditions to ensure selective substitution.

    Attachment of the Tetrahydropyranyl Group: This step often involves the protection of hydroxyl groups using dihydropyran in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Pyrazoles: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigated for potential antimicrobial, antifungal, and anti-inflammatory properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and bromine groups can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-pyrazole: Lacks the bromine and tetrahydropyranyl groups.

    5-Bromo-1H-pyrazole: Lacks the nitro and tetrahydropyranyl groups.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the bromine and nitro groups.

Uniqueness

5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to the combination of bromine, nitro, and tetrahydropyranyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-bromo-4-nitro-1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O3/c9-8-6(12(13)14)5-10-11(8)7-3-1-2-4-15-7/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGFJFNRBLOXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=C(C=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Reactant of Route 5
5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Reactant of Route 6
5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.